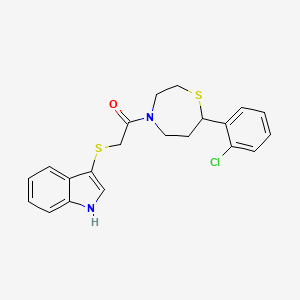

2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2OS2/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-26-19)21(25)14-27-20-13-23-18-8-4-2-6-16(18)20/h1-8,13,19,23H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVWWHVKMOHOKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CSC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazepane ring, and finally the introduction of the chlorophenyl group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or chlorophenyl moieties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents, acids, or bases are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with biological receptors, while the thiazepane ring may modulate enzyme activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. (1-Pentyl-1H-indol-3-yl)-2-(2-Chlorophenyl)ethanone (JWH-203)

- Core Structure: Shares the indole and 2-chlorophenyl-ethanone motifs but replaces the thiazepane-thioether system with a pentyl chain at the indole nitrogen.

- Pharmacological Relevance: JWH-203 is a controlled synthetic cannabinoid receptor agonist, highlighting the bioactivity of the 2-chlorophenyl-indole scaffold .

- Key Difference : The absence of the thiazepane ring and thioether linkage in JWH-203 may reduce conformational flexibility compared to the target compound.

2.1.2. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Core Structure : Features a triazole-thioether linkage and a sulfonylphenyl group, differing from the indole-thioether and thiazepane in the target compound.

2.1.3. 2-(2-Chlorophenyl)-2-(Methylamino)cyclohexan-1-one

- Core Structure: Contains a 2-chlorophenyl group attached to a cyclohexanone core, lacking the indole and thiazepane moieties.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Flexibility : The thiazepane ring in the target compound may enhance binding to flexible receptor sites compared to rigid scaffolds like JWH-203.

- Electron-Withdrawing Effects : The 2-chlorophenyl group’s electron-withdrawing nature could influence electronic distribution and metabolic stability .

- Regulatory Considerations: While JWH-203 is controlled, the target compound’s structural novelty may place it outside current regulatory frameworks, necessitating further evaluation .

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule that combines structural features of indole, thiazepane, and chlorophenyl groups. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H21ClN2OS |

| CAS Number | 1798672-10-2 |

Synthesis

The synthesis of this compound typically involves the reaction of an indole derivative with a thiazepane precursor in the presence of suitable reagents. The process may include steps such as:

- Formation of Thiazepane Ring : Utilizing appropriate thioketones and amines.

- Indole Substitution : Introducing the indole moiety through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, indole derivatives are known to inhibit various cancer cell lines by modulating key signaling pathways such as apoptosis and cell proliferation. The thiazepane structure may enhance these effects by increasing bioavailability and target specificity.

Antimicrobial Properties

Compounds containing indole and thiazepane moieties have demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that these compounds disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Analgesic and Anti-inflammatory Effects

Research has shown that similar indole derivatives can act as nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain signaling pathways.

The proposed mechanisms for the biological activities of this compound include:

- Enzyme Inhibition : Targeting COX enzymes to reduce inflammation.

- Receptor Modulation : Interacting with specific receptors involved in pain perception and cancer progression.

- Cell Cycle Disruption : Inducing apoptosis in cancer cells by affecting cell cycle regulators.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

-

Study on Anticancer Activity :

- A study demonstrated that a related indole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

-

Antimicrobial Efficacy :

- Research indicated that an indole-thiazepane hybrid exhibited potent activity against MRSA strains, suggesting potential for development into new antibiotics.

-

Pain Management Trials :

- Clinical trials involving indole-based NSAIDs reported significant reductions in pain scores among patients with chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.